molecular formula C15H12S B3256458 6-Methyl-2-phenylbenzo[b]thiophene CAS No. 27047-29-6

6-Methyl-2-phenylbenzo[b]thiophene

Cat. No. B3256458
CAS RN: 27047-29-6
M. Wt: 224.32 g/mol
InChI Key: XJCCJZJLAWSKMM-UHFFFAOYSA-N
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Description

6-Methyl-2-phenylbenzo[b]thiophene is a chemical compound with the molecular formula C15H12S and a molecular weight of 224.32 . It is used in research and has potential applications in various fields .


Molecular Structure Analysis

The molecular structure of 6-Methyl-2-phenylbenzo[b]thiophene consists of a thiophene ring attached to a phenyl group and a methyl group . The thiophene ring is a five-membered ring with four carbon atoms and one sulfur atom .

Scientific Research Applications

Antiestrogenic Activity in Breast Cancer Treatment

6-Methyl-2-phenylbenzo[b]thiophene has been studied for its potential in breast cancer treatment. It acts as an antiestrogen, which means it can inhibit the growth of estrogen-sensitive human MCF-7 breast cancer cells. This is significant as estrogen can promote the growth of some types of breast cancers. By inhibiting estrogen's effects, compounds like 6-Methyl-2-phenylbenzo[b]thiophene can potentially be used as a part of breast cancer therapy (Leichtl & von Angerer, 1998).

Chemical Reactions and Modifications

6-Methyl-2-phenylbenzo[b]thiophene undergoes various chemical reactions which are of interest in synthetic chemistry. These reactions include bromination, formylation, and reactions with different amines. These chemical transformations are crucial for creating derivatives of 6-Methyl-2-phenylbenzo[b]thiophene that might have different biological activities or physical properties, useful in further scientific research and potential industrial applications (Buggle, McManus, & O'sullivan, 1978).

Materials Science and Electronics

The compound has also been explored in materials science, particularly in the development of charge-transporting materials. This involves studying the electronic structure and properties for potential applications in electronic devices. The unique structure of 6-Methyl-2-phenylbenzo[b]thiophene, especially its electron-donating capabilities, makes it a candidate for developing materials that can efficiently transport charge, a critical property in many electronic components (Wu, Pang, Tan, & Meng, 2013).

Novel Synthetic Pathways

Research has also been conducted on developing novel synthetic pathways involving 6-Methyl-2-phenylbenzo[b]thiophene. These studies aim to improve the efficiency of synthesizing this compound and its derivatives. Improved synthesis methods can lead to more cost-effective and scalable production, which is essential for both research and potential commercial use (Ferreira, Queiroz, & Kirsch, 2001).

Potential for Developing New Medications

Apart from its antiestrogenic activity, 6-Methyl-2-phenylbenzo[b]thiophene derivatives have been explored for their potential in developing new medications. This includes exploring their activities as antiarrhythmic, serotonin antagonists, and antianxiety agents. Such research indicates the compound's versatility and potential in contributing to the development of new therapeutic agents (Amr, Sherif, Assy, Al-Omar, & Ragab, 2010).

properties

IUPAC Name

6-methyl-2-phenyl-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12S/c1-11-7-8-13-10-15(16-14(13)9-11)12-5-3-2-4-6-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJCCJZJLAWSKMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(S2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-2-phenylbenzo[b]thiophene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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